3-Ethyl-1-(furan-2-yl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(furan-2-yl)pentan-1-amine hydrochloride is an organic compound that features a furan ring, an ethyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(furan-2-yl)pentan-1-amine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal–Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Alkylation: The furan ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amination: The alkylated furan is subjected to amination using an amine source under suitable conditions to introduce the amine group.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(furan-2-yl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-Ethyl-1-(furan-2-yl)pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(furan-2-yl)pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amine group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)ethan-1-amine hydrochloride: Similar structure but with a different alkyl chain length.
3-(Furan-2-yl)propan-1-amine hydrochloride: Another analog with a different alkyl chain length.
Furan-2-ylmethylamine hydrochloride: A simpler analog with a shorter alkyl chain.
Uniqueness
3-Ethyl-1-(furan-2-yl)pentan-1-amine hydrochloride is unique due to its specific alkyl chain length and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-ethyl-1-(furan-2-yl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRAMNCPDZYEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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